molecular formula C5H10ClNO2 B571818 3-Methylazetidine-3-carboxylic acid hydrochloride CAS No. 1365411-50-2

3-Methylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B571818
CAS No.: 1365411-50-2
M. Wt: 151.59
InChI Key: GBMOOQLNJBNTKG-UHFFFAOYSA-N
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Description

3-Methylazetidine-3-carboxylic acid hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-3-carboxylic acid hydrochloride typically involves the preparation of the azetidine ring followed by functionalization at the 3-position. One common method includes the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methylazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the 3-position, with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-Methylazetidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Azetidine-2-carboxylic acid
  • 3-Azetidinecarboxylic acid
  • 1-Boc-3-methylazetidine-3-carboxylic acid

Comparison: 3-Methylazetidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties. Compared to azetidine-2-carboxylic acid, it has different reactivity and potential applications. The presence of the methyl group and the hydrochloride salt form also influence its solubility and stability, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

3-methylazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMOOQLNJBNTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365411-50-2
Record name 3-methylazetidine-3-carboxylic acid hydrochloride
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